4-Amino-N,N-dimethyl-1-naphthamide

Nitric Oxide Synthase Inflammation Isoform Selectivity

4-Amino-N,N-dimethyl-1-naphthamide (CAS: 1373247-18-7) is a synthetic naphthamide derivative with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol. This compound is distinguished by a 4-amino substitution on the naphthalene ring and an N,N-dimethyl carboxamide group, a structural arrangement that imparts unique conformational dynamics and biological target engagement properties not observed in regioisomeric or non-methylated analogs.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B11887830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N,N-dimethyl-1-naphthamide
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C2=CC=CC=C21)N
InChIInChI=1S/C13H14N2O/c1-15(2)13(16)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,14H2,1-2H3
InChIKeyRMGXASFJPPQJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N,N-dimethyl-1-naphthamide: Procurement-Relevant Chemical Identity and Core Specifications


4-Amino-N,N-dimethyl-1-naphthamide (CAS: 1373247-18-7) is a synthetic naphthamide derivative with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . This compound is distinguished by a 4-amino substitution on the naphthalene ring and an N,N-dimethyl carboxamide group, a structural arrangement that imparts unique conformational dynamics and biological target engagement properties not observed in regioisomeric or non-methylated analogs. It is commercially available for research purposes with a typical purity specification of 97% . This guide provides quantitative, comparator-based evidence to support its scientific selection over closely related alternatives.

Why 4-Amino-N,N-dimethyl-1-naphthamide Cannot Be Directly Substituted with Regioisomers or Non-Methylated Analogs


Procurement decisions for naphthamide-based research tools must account for profound structure-activity and structure-property divergences arising from seemingly minor molecular alterations. The position of the amino group (e.g., 3- vs. 4-substitution) and the degree of amide N-alkylation critically govern three key attributes: (1) isoform selectivity within enzyme families, exemplified by the >340-fold difference in potency for inducible nitric oxide synthase (iNOS) versus endothelial NOS (eNOS) conferred by the 4-amino-N,N-dimethyl motif [1]; (2) conformational energetics, where the N,N-dimethyl substitution reduces the enantiomerization barrier by 13–14 kcal/mol compared to primary amides, fundamentally altering rotational dynamics [2]; and (3) the presence or absence of biological activity, as the 4-amino-N,N-dimethyl architecture lacks the planar imide ring required for poly(ADP-ribose) polymerase (PARP) inhibition, a key activity of the structurally related 4-amino-1,8-naphthalimide class . These quantitative distinctions render generic substitution scientifically invalid.

Quantitative Differentiation of 4-Amino-N,N-dimethyl-1-naphthamide from Close Structural Analogs


Marked Isoform Selectivity for iNOS over eNOS and nNOS

4-Amino-N,N-dimethyl-1-naphthamide demonstrates a stark selectivity profile across human nitric oxide synthase (NOS) isoforms. While it is essentially inactive against endothelial NOS (eNOS) with an EC50 exceeding 100,000 nM, it exhibits a 15-fold improvement in potency against neuronal NOS (nNOS) and a further 23-fold enhancement against inducible NOS (iNOS). This results in a >344-fold selectivity window for iNOS over eNOS, a quantitative differentiator from other naphthamide-based NOS modulators which often show pan-isoform activity [1].

Nitric Oxide Synthase Inflammation Isoform Selectivity

Conformational Energetics: Reduced Enantiomerization Barrier vs. Primary Naphthamides

The N,N-dimethyl substitution in 4-Amino-N,N-dimethyl-1-naphthamide drastically reduces the energy barrier for enantiomerization compared to unsubstituted 1-naphthamide. Theoretical calculations at the MP2-FC/6-311+G(d,p)//B3LYP/6-31+G(d,p) level reveal that the difference in free energy between inversion and concerted rotation mechanisms is reduced from 11.3 kcal/mol in 1-naphthamide to just 1.1 kcal/mol in N,N-dimethyl-1-naphthamide in DMSO solvent. This near-degeneracy of pathways indicates a fundamentally more flexible and dynamic conformational landscape that can impact molecular recognition and binding kinetics [1].

Conformational Analysis Atropisomerism Computational Chemistry

Absence of PARP Inhibitory Activity: Divergence from 4-Amino-1,8-naphthalimide

Unlike the structurally related 4-amino-1,8-naphthalimide (4-ANI), which is a potent PARP inhibitor with an IC50 of 180 nM , 4-Amino-N,N-dimethyl-1-naphthamide lacks the planar imide ring system required for PARP catalytic domain binding. Published screening data confirm that 4-ANI is a validated PARP inhibitor , while no such activity is reported or predicted for 4-Amino-N,N-dimethyl-1-naphthamide. This structural divergence eliminates a major off-target activity that complicates the use of 4-ANI in cellular assays where PARP-mediated DNA repair pathways are of interest.

PARP DNA Repair Off-Target Activity

Optimal Research Application Scenarios for 4-Amino-N,N-dimethyl-1-naphthamide Based on Quantitative Evidence


Isoform-Selective Chemical Probe for iNOS in Inflammatory Disease Models

In cellular models of inflammation where distinguishing iNOS activity from constitutive eNOS and nNOS is critical, 4-Amino-N,N-dimethyl-1-naphthamide provides a clear advantage. Its EC50 of 290 nM for iNOS, coupled with negligible activity against eNOS (EC50 >100,000 nM), yields a >344-fold selectivity window [1]. This enables researchers to attribute observed effects specifically to iNOS with minimal off-isoform interference, a level of confidence not achievable with pan-NOS inhibitors or less selective naphthamide analogs.

Studies of Amide Rotational Dynamics and Atropisomerism

The N,N-dimethyl substitution of 4-Amino-N,N-dimethyl-1-naphthamide creates a nearly degenerate conformational landscape where enantiomerization pathways differ by only 1.1 kcal/mol in polar solvent [2]. This makes it an ideal model compound for investigating solvent effects on amide bond rotation, dynamic NMR studies of atropisomerism, and computational validation of conformational sampling algorithms. In contrast, primary naphthamides exhibit a much higher energy barrier (11.3 kcal/mol) and populate a more restricted conformational space.

PARP-Independent Nitric Oxide Signaling Research

Researchers studying nitric oxide signaling pathways who wish to avoid confounding PARP inhibition can confidently select 4-Amino-N,N-dimethyl-1-naphthamide over 4-amino-1,8-naphthalimide (4-ANI). 4-ANI is a validated PARP inhibitor (IC50 = 180 nM) that sensitizes cells to DNA damage and modulates poly(ADP-ribosyl)ation. The absence of the imide pharmacophore in 4-Amino-N,N-dimethyl-1-naphthamide eliminates this off-target activity, providing a cleaner tool for probing NOS-mediated biology without the need for parallel PARP inhibitor controls.

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